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Compound of Interest

Compound Name: 2-Bromolysergic Acid

Cat. No.: B15290456

For researchers, scientists, and drug development professionals, understanding the off-target
binding profile of a compound is paramount for predicting potential side effects and ensuring
therapeutic safety. This guide provides a comparative analysis of the off-target binding profile of
2-Bromolysergic Acid (2-Br-LSD), a non-hallucinogenic psychoplastogen, against its well-
known analog, lysergic acid diethylamide (LSD), and the ergoline derivative, Lisuride.

This objective comparison, supported by experimental data, highlights the distinct selectivity of
2-Br-LSD and its potential advantages in a therapeutic context. All quantitative data is
summarized for clear comparison, and detailed experimental methodologies are provided for
key assays.

Comparative Off-Target Binding Affinity

The following table summarizes the binding affinities (Ki, nM) of 2-Br-LSD, LSD, and Lisuride
for a range of serotonin (5-HT) and dopamine (D) receptors. Lower Ki values indicate higher
binding affinity. It is important to note that the data has been compiled from various sources
and, while efforts have been made to use comparable methodologies, direct comparisons
should be interpreted with caution due to potential variations in experimental conditions.
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. . . Functional
2-Br-LSD (Ki, . Lisuride (Ki, .
Receptor LSD (Ki, nM) Activity of 2-
nM) nM)
Br-LSD
Serotonin
Receptors
5-HT1A - 2-6[1] 0.5[2] Potent Agonist[1]
5-HT1B - - - Potent Agonist[1]
5-HT1D - - - Potent Agonist[1]
5-HT2A 0.48[3] 2-6[1] - Partial Agonist[4]
No Agonism /
5-HT2B 8.56[3] - - _
Antagonist[5]
5-HT2C 7.14[3] - - Partial Agonist
5-HT6 17.1[3] - - Potent Agonist[1]
5-HT7 30.0[3] - - Partial Agonist
Dopamine
Receptors
D2 - - 2.0[2] Potent Agonist[1]
D4 - - - Potent Agonist[1]

Data for 2-Br-LSD Ki values are from limited sources. Much of the characterization has been
through functional assays. LSD is known to be a non-selective agonist at a wide range of 5-HT,
dopamine, and adrenergic receptors.[6] Lisuride is a potent dopamine D2 receptor agonist and
also interacts with various serotonin and histamine receptors.[7]

A key finding is that 2-Br-LSD lacks agonist activity at the 5-HT2B receptor, a significant
advantage as activation of this receptor has been linked to cardiac valvulopathy.[4] In contrast,
the activity of LSD at the 5-HT2B receptor is a subject of ongoing research. Lisuride exhibits
antagonist properties at the 5-HT2B receptor.[7]
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Comparative Functional Activity at the 5-HT2A
Receptor

The 5-HT2A receptor is the primary target for the psychedelic effects of LSD. The table below
compares the functional activity of the three compounds at this receptor, focusing on Gg-
mediated signaling (associated with psychedelic effects) and (-arrestin 2 recruitment.

miniGaq Recruitment B-arrestin 2 Recruitment
Compound

(Emax % of LSD) (Emax % of LSD)
2-Br-LSD 23.5%][1] 47.7%][1]
LSD 100% (Reference) 100% (Reference)
Lisuride 15%]1] 52%][1]

2-Br-LSD demonstrates significantly lower efficacy in activating the Gg pathway compared to
LSD, which is consistent with its non-hallucinogenic profile.[1] It also shows weak recruitment
of B-arrestin 2, which may reduce the potential for receptor desensitization and tolerance.[5]
Lisuride also shows very low efficacy at the Gq pathway and acts as a partial agonist for 3-
arrestin 2 recruitment.[1]

Experimental Protocols
Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific
receptor.

Objective: To measure the ability of a test compound to displace a known radiolabeled ligand
from its receptor.

Materials:
o Cell membranes or tissue homogenates expressing the receptor of interest.

» Radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A receptors).
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e Unlabeled test compounds (2-Br-LSD, LSD, Lisuride).

e Assay buffer (e.g., 50 mM Tris-HCI, pH 7.4).

e 96-well microplates.

o Glass fiber filters.

¢ Scintillation fluid.

e Scintillation counter.

Procedure:

A constant concentration of the radiolabeled ligand and varying concentrations of the
unlabeled test compound are added to the wells of a microplate.

e The reaction is initiated by the addition of the membrane or tissue homogenate preparation.

e The plates are incubated at a specific temperature (e.g., 37°C) for a set period to allow
binding to reach equilibrium.

e The incubation is terminated by rapid filtration through glass fiber filters, which traps the
receptor-bound radioligand.

e The filters are washed with ice-cold assay buffer to remove unbound radioligand.
e The radioactivity retained on the filters is measured using a scintillation counter.

e The concentration of the test compound that inhibits 50% of the specific binding of the
radioligand (IC50) is determined.

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow
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Caption: 5-HT2A Receptor Gq Signaling Pathway.
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Caption: 5-HT2A Receptor -Arrestin 2 Pathway.
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Caption: Off-Target Binding Assessment Workflow.

Conclusion

The off-target binding profile of 2-Bromolysergic Acid reveals a compound with greater
selectivity compared to LSD and a distinct profile from Lisuride. Its lack of agonism at the 5-
HT2B receptor and its biased partial agonism at the 5-HT2A receptor, favoring pathways other
than the Gg-mediated signaling associated with hallucinogenic effects, underscore its potential
as a safer therapeutic agent. This comparative guide provides a foundational understanding for
researchers and drug developers exploring the therapeutic potential of non-hallucinogenic
psychoplastogens. Further comprehensive screening of 2-Br-LSD against a wider panel of
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receptors, ion channels, and enzymes will be crucial for a complete preclinical safety
assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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